molecular formula C14H11NO4S B14299551 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one CAS No. 123534-30-5

1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one

Cat. No.: B14299551
CAS No.: 123534-30-5
M. Wt: 289.31 g/mol
InChI Key: FSXHNBGSSYKOKV-UHFFFAOYSA-N
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Description

1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one is a chemical compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a 4-methylbenzene-1-sulfonyl group attached to the benzoxazole core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to facilitate the formation of the benzoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis for the preparation of other benzoxazole derivatives.

    Biology: In the study of enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to enzyme inhibition. The benzoxazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzenesulfonyl chloride: A precursor used in the synthesis of 1-(4-Methylbenzene-1-sulfonyl)-2,1-benzoxazol-3(1H)-one.

    2-Aminophenol: Another precursor used in the synthesis.

    Benzoxazole: The core structure of the compound.

Uniqueness

This compound is unique due to the presence of both the benzoxazole ring and the 4-methylbenzenesulfonyl group. This combination imparts distinct chemical properties, making it valuable in various research applications. The compound’s ability to undergo multiple types of chemical reactions and its potential as a lead compound in drug development further highlight its uniqueness.

Properties

CAS No.

123534-30-5

Molecular Formula

C14H11NO4S

Molecular Weight

289.31 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-2,1-benzoxazol-3-one

InChI

InChI=1S/C14H11NO4S/c1-10-6-8-11(9-7-10)20(17,18)15-13-5-3-2-4-12(13)14(16)19-15/h2-9H,1H3

InChI Key

FSXHNBGSSYKOKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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